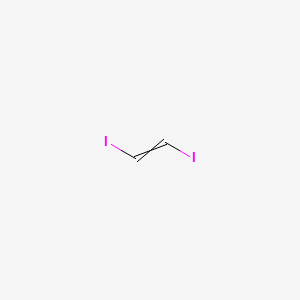![molecular formula C18H34O6 B11823571 1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate](/img/structure/B11823571.png)
1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(neopentyl Glycol Succinate) is a type of biodegradable polymer that has garnered significant interest due to its unique properties and potential applications in various fields. This compound is synthesized from neopentyl glycol and succinic acid, resulting in a polyester with excellent thermal stability, mechanical properties, and biodegradability. It is widely used in the production of environmentally friendly materials and has applications in industries such as packaging, agriculture, and biomedical engineering.
準備方法
Synthetic Routes and Reaction Conditions
Poly(neopentyl Glycol Succinate) is typically synthesized through a polycondensation reaction between neopentyl glycol and succinic acid. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and a suitable catalyst such as stannous chloride or 4-methylbenzenesulfonic acid is used to accelerate the reaction. The reaction mixture is heated to around 140°C for 2-3 hours . The resulting polymer is then purified and characterized to ensure the desired properties are achieved.
Industrial Production Methods
In industrial settings, the production of Poly(neopentyl Glycol Succinate) involves large-scale polycondensation reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize the yield and quality of the polymer. The polymer is then extruded, pelletized, and further processed into various forms such as films, fibers, or molded products.
化学反応の分析
Types of Reactions
Poly(neopentyl Glycol Succinate) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the polymer can be hydrolyzed in the presence of water, leading to the degradation of the polymer into its monomeric units.
Oxidation: The polymer can undergo oxidation reactions, especially at elevated temperatures, resulting in the formation of oxidative degradation products.
Aminolysis: The polymer can react with amines to form N-substituted succinimides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Oxidation: Can occur in the presence of oxygen or other oxidizing agents.
Aminolysis: Involves the use of amines and can be catalyzed by ionic liquids.
Major Products Formed
Hydrolysis: Succinic acid and neopentyl glycol.
Oxidation: Various oxidative degradation products.
Aminolysis: N-substituted succinimides and corresponding diols.
科学的研究の応用
Poly(neopentyl Glycol Succinate) has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Poly(neopentyl Glycol Succinate) primarily involves the hydrolysis of its ester bonds, leading to the gradual degradation of the polymer into its monomeric units. This process is facilitated by the presence of water and can be catalyzed by enzymes or chemical catalysts. The degradation products, such as succinic acid and neopentyl glycol, are non-toxic and can be further metabolized by microorganisms, making the polymer environmentally friendly .
類似化合物との比較
Poly(neopentyl Glycol Succinate) can be compared with other similar biodegradable polyesters, such as:
Poly(butylene Succinate): Similar in terms of biodegradability but differs in mechanical properties and thermal stability.
Poly(ethylene Succinate): Has different crystallization behavior and mechanical properties.
Poly(propylene Succinate): Exhibits different thermal and mechanical properties compared to Poly(neopentyl Glycol Succinate).
Poly(neopentyl Glycol Succinate) stands out due to its unique combination of thermal stability, mechanical properties, and biodegradability, making it a versatile material for various applications.
特性
分子式 |
C18H34O6 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate |
InChI |
InChI=1S/C18H34O6/c1-17(2,3)13-21-9-11-23-15(19)7-8-16(20)24-12-10-22-14-18(4,5)6/h7-14H2,1-6H3 |
InChIキー |
LCYOVQZFTRNAGN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COCCOC(=O)CCC(=O)OCCOCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


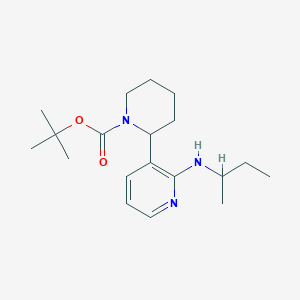
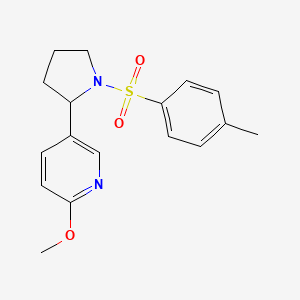

![L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)


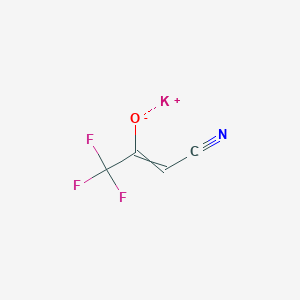
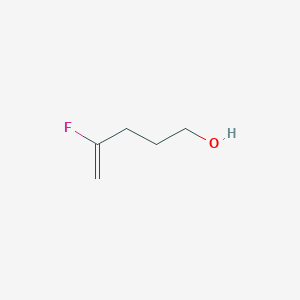
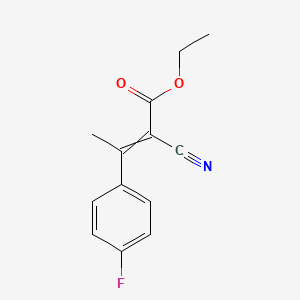
![5-[(4-Hydroxy-3-nitro-phenyl)methylidene]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one](/img/structure/B11823551.png)


